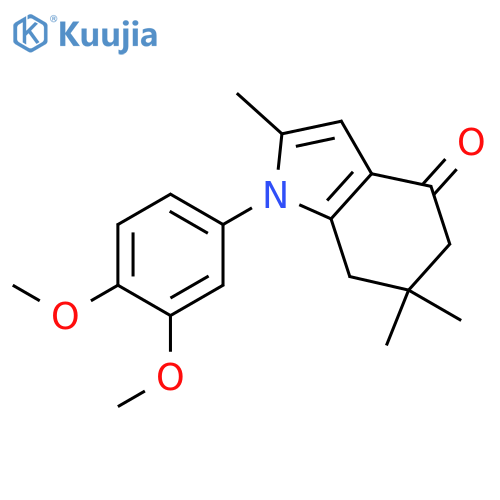

Cas no 1024222-56-7 (1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

1024222-56-7 structure

商品名:1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

- 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

- 1-(3,4-DIMETHOXYPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE

- MFCD03839709

- G78643

- 1024222-56-7

- AKOS022169839

- MS-8506

-

- インチ: 1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3

- InChIKey: ZGNPBZFPYVFIAY-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(OC)C(OC)=C2)C2=C(C(=O)CC(C)(C)C2)C=C1C

計算された属性

- せいみつぶんしりょう: 313.167794g/mol

- どういたいしつりょう: 313.167794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 40.5Ų

- ぶんしりょう: 313.4g/mol

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-8506-5MG |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| A2B Chem LLC | AI77924-5mg |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | >90% | 5mg |

$215.00 | 2024-01-05 | |

| A2B Chem LLC | AI77924-1g |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | 95% | 1g |

$845.00 | 2024-04-20 | |

| A2B Chem LLC | AI77924-10mg |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | >90% | 10mg |

$241.00 | 2024-01-05 | |

| Key Organics Ltd | MS-8506-1MG |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| 1PlusChem | 1P00IU10-250mg |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | 95% | 250mg |

$123.00 | 2023-12-27 | |

| 1PlusChem | 1P00IU10-1g |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | 95% | 1g |

$360.00 | 2023-12-27 | |

| A2B Chem LLC | AI77924-250mg |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | 95% | 250mg |

$320.00 | 2024-04-20 | |

| Key Organics Ltd | MS-8506-20MG |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | >90% | 20mg |

£76.00 | 2023-04-20 | |

| Key Organics Ltd | MS-8506-0.5G |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |

1024222-56-7 | >90% | 0.5g |

£385.00 | 2025-02-09 |

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1024222-56-7 (1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

atkchemica

(CAS:1024222-56-7)1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1024222-56-7)1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

清らかである:99%/99%

はかる:5g/10g

価格 ($):224/286